molecular formula C25H32N6O B2723455 N2-(4-butylphenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898617-16-8

N2-(4-butylphenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2723455
CAS No.: 898617-16-8
M. Wt: 432.572
InChI Key: PHDQDDVIFPNHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of an organic compound can often be achieved through various pathways. The choice of pathway can depend on factors such as the availability of starting materials, the number of steps, the overall yield, and the environmental impact of the process .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The reactivity of an organic compound is largely determined by its functional groups. Common reactions include substitutions, additions, eliminations, and rearrangements . The conditions under which these reactions occur can vary widely.


Physical and Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, density, and refractive index. These properties can be measured experimentally or predicted using computational methods .

Scientific Research Applications

Synthesis of Heterocycles

Research demonstrates the use of related compounds in the synthesis of heterocyclic structures. A study by Matlock et al. (2015) highlights the synthesis of C-substituted morpholines, piperazines, azepines, and oxazepines via the reaction of amino alcohols or diamines with α-phenylvinylsulfonium salts, showcasing the compound's utility in creating complex heterocyclic systems Matlock et al., 2015.

Biological Activity

Gorle et al. (2016) synthesized a series of pyrimidine derivatives linked with morpholinophenyl groups, demonstrating significant larvicidal activity against mosquito larvae. This research underscores the potential of such compounds in developing new insecticides or agents for vector control Gorle et al., 2016.

Environmental Applications

The use of related triazine derivatives in environmental applications is illustrated by Boudesocque et al. (2008), who employed a lignocellulosic substrate as an adsorbent for the removal of pesticides from wastewater. The study indicates the effectiveness of such compounds in water treatment processes Boudesocque et al., 2008.

Mechanism of Action

The mechanism of action of an organic compound, particularly in a biological context, can often be complex and involve interactions with various biomolecules. Techniques such as molecular docking and molecular dynamics simulations can be used to study these interactions .

Safety and Hazards

The safety and hazards associated with an organic compound can depend on factors such as its toxicity, flammability, and environmental impact. Information on these hazards is typically provided in the compound’s Material Safety Data Sheet .

Future Directions

The future directions for the study of an organic compound can depend on its potential applications. For example, if the compound has medicinal properties, future research might focus on improving its potency, selectivity, and bioavailability .

Properties

IUPAC Name

4-N-(4-butylphenyl)-2-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O/c1-4-5-6-20-8-11-21(12-9-20)26-23-28-24(27-22-10-7-18(2)19(3)17-22)30-25(29-23)31-13-15-32-16-14-31/h7-12,17H,4-6,13-16H2,1-3H3,(H2,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDQDDVIFPNHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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